molecular formula C23H20N6O2S2 B2639437 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 536705-41-6

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2639437
CAS No.: 536705-41-6
M. Wt: 476.57
InChI Key: UKHBLSSFRGSVIA-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety bonded to a 5-methyl-1,3,4-thiadiazol-2-yl group. Its molecular formula is C₂₆H₂₂N₆O₂S₂, with a molecular weight of 514.62 g/mol. Thiadiazole derivatives are widely studied for antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2S2/c1-12-8-13(2)10-15(9-12)29-21(31)20-19(16-6-4-5-7-17(16)24-20)26-23(29)32-11-18(30)25-22-28-27-14(3)33-22/h4-10,24H,11H2,1-3H3,(H,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHBLSSFRGSVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=NN=C(S5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[5,4-b]indole structure, followed by the introduction of the dimethylphenyl group and the thiadiazole moiety. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring, leading to different reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties may make it useful in the development of new materials for industrial applications, such as coatings, adhesives, or electronic components.

Mechanism of Action

The mechanism by which 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Ethyl/methyl variations on the thiadiazole ring (e.g., vs. target compound) influence steric bulk and metabolic stability.
  • Methoxy (electron-donating) vs. methyl groups on the aryl ring modulate electronic properties and binding affinity .

Core Heterocycle: Pyrimidoindole (target) vs. Thienopyrimidine derivatives are associated with kinase inhibition . Triazole-containing analogs () exhibit distinct hydrogen-bonding capabilities compared to pyrimidoindole systems.

Bioactivity Implications :

  • Thiadiazole-acetamide derivatives are frequently explored for antimicrobial and anticancer activities due to sulfur’s nucleophilicity and redox activity .
  • Fluorinated analogs () may exhibit enhanced bioavailability and target selectivity.

Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that features a unique structural framework combining pyrimidoindole and thiadiazole moieties. This structure suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N4O3SC_{27}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 468.6 g/mol. The presence of sulfur in the sulfanyl group and the thiadiazole ring may enhance its reactivity and biological interactions.

Biological Activities

Preliminary studies and related research indicate that compounds with similar structures exhibit diverse biological activities:

  • Anticancer Activity : Compounds in the pyrimidoindole class have been reported to demonstrate anticancer properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis. For instance, a related compound showed IC50 values indicating effective inhibition of cancer cell lines .
  • Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties. Studies on similar derivatives revealed significant activity against various bacterial strains .
  • Anti-inflammatory Effects : The structural characteristics suggest potential anti-inflammatory activity. Research on related compounds has shown promising results in inhibiting pro-inflammatory cytokines .

The mechanism of action for this compound likely involves interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation pathways. For example, it could act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Receptor Modulation : The unique structural features may allow the compound to bind to specific receptors or proteins, modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds:

StudyCompoundActivityFindings
IT10AntitubercularIC90 of 7.05 μM against Mycobacterium tuberculosis
PYZ37COX-II InhibitorIC50 = 0.2 μM, higher potency than Celecoxib
VariousAntimicrobialSignificant activity against multiple bacterial strains

These findings highlight the potential therapeutic applications of compounds related to this compound.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions that include:

  • Formation of the Pyrimido[5,4-b]indole Core : This can be achieved through cyclization reactions involving indole derivatives.
  • Introduction of the Sulfanyl Group : This step is crucial for enhancing biological activity.
  • Attachment of Thiadiazole Moiety : Final coupling to form the complete structure.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for verifying the structure and purity of the synthesized compound.

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